2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Lipophilicity Physicochemical Properties ADME Prediction

This 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2) is a fluorinated building block with strategic ortho-fluorine, meta-methyl substitution. This unique regioisomer offers distinct electronic/steric properties for SAR studies and liquid crystal synthesis. The carboxylic acid group enables amide coupling or reduction. With ≥95% purity, it ensures reliable performance. Avoid generic substitution—this specific pattern is critical for lipophilicity, metabolic stability, and binding conformation.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1178458-04-2
Cat. No. B1439799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid
CAS1178458-04-2
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyBAXXLECALKOFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2): A Structurally Defined Fluorinated Biphenyl Building Block for Chemical Synthesis


2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2) is a fluorinated biphenyl carboxylic acid building block with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol [1]. It is characterized by a fluorine atom at the 2' position and a methyl group at the 5' position on the biphenyl scaffold. This compound is primarily utilized in organic and medicinal chemistry as a precursor or intermediate, with its specific substitution pattern offering a distinct physicochemical profile compared to other regioisomeric biphenyl carboxylic acids [2].

Why a Generic Biphenyl Carboxylic Acid Cannot Substitute for 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2)


Generic substitution among biphenyl carboxylic acids is not feasible due to the profound impact of substituent position on physicochemical properties and, consequently, reactivity and molecular recognition. For 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid, the specific ortho-fluorine and meta-methyl arrangement creates a unique electronic and steric environment that differs significantly from its regioisomers [1][2]. This specific pattern is critical for maintaining the desired lipophilicity, metabolic stability, and binding conformation in downstream applications. The absence of direct biological activity data for this compound further underscores the risk of substitution; replacing it with an uncharacterized analog introduces unknown variables that could derail a synthetic pathway or invalidate a structure-activity relationship (SAR) study [3]. The quantitative evidence below highlights these physicochemical distinctions.

Quantitative Physicochemical Differentiation of 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2) vs. Regioisomeric Analogs


Comparison of Predicted Lipophilicity (XLogP) with 2'-Fluoro-3'-methyl and 5-Fluoro-3'-methyl Analogs

The predicted lipophilicity (XLogP) of 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid is 3.5 [1]. This value is essentially identical to that of its close regioisomers, 2'-fluoro-3'-methylbiphenyl-3-carboxylic acid (XLogP = 3.5) and 5-fluoro-3'-methylbiphenyl-3-carboxylic acid (XLogP = 3.5) [2]. This indicates that while the specific substitution pattern does not significantly alter overall lipophilicity among these closely related compounds, the compound's differentiation is driven by other electronic and steric factors.

Lipophilicity Physicochemical Properties ADME Prediction

Comparison of Topological Polar Surface Area (TPSA) with 2'-Fluoro-3'-methyl and 5-Fluoro-3'-methyl Analogs

The Topological Polar Surface Area (TPSA) for 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid is 37.3 Ų [1]. This is identical to the TPSA of the 2'-fluoro-3'-methyl analog (37.3 Ų) and the 5-fluoro-3'-methyl analog (37.3 Ų) [2]. This uniform TPSA confirms that these regioisomers share the same hydrogen-bonding capacity and polar surface area, a factor critical for predicting oral absorption and blood-brain barrier penetration.

Polar Surface Area Membrane Permeability Drug-likeness

Structural Differentiation: Ortho-Fluorine vs. Meta-Fluorine Substitution Pattern

The defining feature of 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid is the ortho-fluorine substituent on the biphenyl ring [1]. In contrast, a related commercially available analog, 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, possesses a meta-fluorine substitution pattern on the same ring [2]. This positional difference is expected to alter the electronic distribution across the aromatic system and the conformational preferences of the molecule, which can directly impact binding affinity to biological targets and reactivity in cross-coupling reactions.

Regioisomerism SAR Electronic Effects

Recommended Research Applications for 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1178458-04-2)


A Structurally Defined Building Block in Medicinal Chemistry SAR Studies

This compound is ideally suited for use as a building block in the synthesis of small-molecule libraries for drug discovery. Its ortho-fluorine, meta-methyl substitution pattern offers a specific steric and electronic profile that is valuable for exploring structure-activity relationships (SAR) around a biphenyl core [1]. The presence of the carboxylic acid group provides a versatile synthetic handle for further derivatization, such as amide bond formation or reduction to an alcohol .

Suzuki-Miyaura Cross-Coupling Reagent

The compound's synthesis typically involves the Suzuki-Miyaura cross-coupling reaction, and it can itself serve as a boronic acid surrogate or coupling partner for the construction of more complex biaryl systems . Its specific substitution pattern makes it a valuable component for creating novel, functionalized biphenyl scaffolds for materials science or pharmaceutical research [2].

Precursor for Functional Materials and Liquid Crystals

Fluorinated biphenyl carboxylic acids are key intermediates in the production of liquid crystals and other advanced materials. The precise placement of the fluorine and methyl groups in 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid influences the dipole moment and molecular packing, which are critical parameters for the performance of liquid crystalline materials [1]. The carboxylic acid group allows for further functionalization to tailor material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.